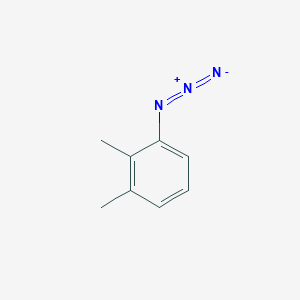

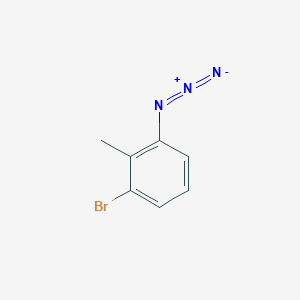

1-Azido-2,3-dimethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Azido-2,3-dimethylbenzene is an organic compound that belongs to the class of azides . It is a derivative of benzene, where one hydrogen atom is replaced by an azido group and two other hydrogen atoms are replaced by methyl groups .

Synthesis Analysis

Organic azides, including this compound, can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base is important in the diazo-transfer reaction .Molecular Structure Analysis

The molecular structure of this compound is similar to that of benzene, with the addition of an azido group and two methyl groups . The exact molecular structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Azides, including this compound, are known for their reactivity. They can undergo a variety of reactions, including nucleophilic addition, cycloaddition reactions, and C-H amination . The azido group can also be reduced to an amine, providing a useful route for the synthesis of amines .Applications De Recherche Scientifique

Synthesis of Pentamethyl(iminoethyl)-4H-1,2-diazepines

- The reaction of 1-azido-2,4,6-trimethyl- and 1-azido-2,6-dimethylbenzene with hexamethyl-Dewar-benzene results in the formation of pentamethyl(iminoethyl)-4H-1,2-diazepines. This process was investigated through X-ray crystal-structure analysis, revealing unexpected structures that contribute to our understanding of thermolysis reactions in organic chemistry (Christl et al., 2005).

Oxidation and Ignition of 1,2-Dimethylbenzene

- Experimental results on the oxidation of 1,2-dimethylbenzene were obtained in a jet-stirred reactor and measured using various analytical techniques. This research enhances our understanding of the chemical kinetics and combustion characteristics of similar aromatic compounds (Gaïl et al., 2008).

Magnetic Studies of Cu(II)-Azido Compounds

- This study describes the synthesis, structural characterizations, and magnetic studies of Cu(II)-azido compounds, demonstrating the influence of ligand stoichiometry on the formation of different complex structures and their magnetic properties (Chakraborty et al., 2013).

Photoinduced C-N Bond Cleavage in Azido Derivatives

- Research on the photolysis of 3-azido-1,3-diphenyl-propan-1-one and its derivatives reveals insights into the mechanisms of C-N bond cleavage under photolytic conditions, contributing to the field of photochemistry (Klima et al., 2007).

Biological Activity of Azido Analogues

- The synthesis and study of azido analogues of specific compounds for photoaffinity labeling have been investigated to understand their biological activities and potential applications in identifying molecular targets in biological systems (Palmer et al., 2007).

Degradation by Corynebacterium Strain

- Studies on the degradation of 1,2-dimethylbenzene by Corynebacterium strain C125 provide insights into the biological degradation pathways of aromatic compounds, significant for environmental bioremediation applications (Schraa et al., 2004).

Synthesis and Applications in Organic Chemistry

- Research on the synthesis of specific hydrocarbons and intermediates demonstrates the applications of 1-azido-2,3-dimethylbenzene derivatives in organic synthesis and the study of chemical reactions (Wittig, 1980).

Structural Analysis of Liquid 1,4-Dimethylbenzene

- Structural analysis of liquid 1,4-dimethylbenzene using X-ray diffraction provides valuable data on molecular interactions and structure in the liquid phase, relevant to the study of liquid crystals and molecular physics (Drozdowski, 2006).

Magnetic Anisotropy in Co(II)-Azido Complexes

- This research provides insights into the ligand field of the azido ligand and its influence on magnetic anisotropy in Co(II)-azido complexes, contributing to our understanding of molecular magnetism and materials science (Schweinfurth et al., 2015).

Safety and Hazards

Orientations Futures

The use of azides in organic synthesis is a topic of ongoing research. They are useful for the synthesis of a variety of heterocycles and other organic compounds . Future research may focus on developing safer and more efficient methods for the synthesis and use of azides, as well as exploring new reactions and applications .

Mécanisme D'action

Target of Action

The primary target of 1-Azido-2,3-dimethylbenzene is the benzene ring, which contains six pi electrons that are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .

Mode of Action

This compound undergoes electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in the synthesis of organic azides from secondary benzylic alcohols . The azido radical generated from the interaction of PIDA and TMSN3 selectively follows addition to [1.1.1]propellane to form the carbon-centered radical intermediate .

Pharmacokinetics

The compound’s molecular weight of 14718 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of the action of this compound is the formation of organic azides . These azides can be used in a variety of chemical reactions, including click chemistry, Staudinger reactions, and Curtius rearrangements.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the choice of base is important in the diazo-transfer reaction . Additionally, the reaction conditions, such as temperature and solvent, can also affect the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

They can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . The azido group in 1-Azido-2,3-dimethylbenzene could potentially interact with enzymes, proteins, and other biomolecules, although specific interactions have not been reported in the literature.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that azides can form nitrogen-centered radicals under certain conditions These radicals can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that azides can participate in various reactions, potentially interacting with enzymes or cofactors

Propriétés

IUPAC Name |

1-azido-2,3-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-4-3-5-8(7(6)2)10-11-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPJNXYDJNYCAGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N=[N+]=[N-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate](/img/structure/B2743784.png)

![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylic acid](/img/structure/B2743803.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2743805.png)